molecular formula C19H17N3O3S2 B283107 Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate

Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate

货号 B283107
分子量: 399.5 g/mol
InChI 键: ANINUUGHPNZRRV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, also known as DM1, is a synthetic compound that has gained significant attention in the field of cancer research. DM1 is a potent cytotoxic agent that has shown promising results in preclinical studies as a potential anticancer drug.

作用机制

Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate binds to the beta-tubulin subunit of microtubules with high affinity and disrupts the microtubule network. This results in the activation of the spindle assembly checkpoint, which prevents the cell from progressing through mitosis. The disruption of the microtubule network also leads to the activation of the apoptotic pathway, which ultimately results in cell death.
Biochemical and Physiological Effects
Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been shown to have potent cytotoxic effects on cancer cells, both in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in animal models. Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer therapy.

实验室实验的优点和局限性

Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has several advantages for lab experiments, including its high potency, broad spectrum of activity, and low toxicity in normal cells. However, Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is also highly hydrophobic, which makes it difficult to solubilize and administer in vivo. Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is also unstable in aqueous solutions, which limits its shelf life and requires special handling procedures.

未来方向

There are several future directions for Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate research, including the development of more effective formulations and delivery methods, the identification of biomarkers for patient selection, and the investigation of combination therapies with other anticancer agents. Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has also shown promise in the treatment of other diseases, such as autoimmune disorders and viral infections, which could be explored further in future research. Overall, Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is a promising compound with significant potential for the development of new cancer therapies.

合成方法

Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate is synthesized through a multi-step process that involves the coupling of two key intermediates, a spirotetramate and a thiazole. The spirotetramate intermediate is synthesized from 4-methylphenylglycine, which is converted into an amide and then cyclized to form the spirotetramate. The thiazole intermediate is synthesized from 2-bromoacetophenone, which is reacted with thiourea to form the thiohydantoin intermediate. The thiohydantoin is then cyclized with 2-mercaptobenzoic acid to form the thiazole intermediate. The final step involves the coupling of the spirotetramate and thiazole intermediates to form Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate.

科学研究应用

Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against a wide range of cancer cell lines, including breast, ovarian, lung, and prostate cancers. Methyl 1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate works by binding to tubulin, a protein that is essential for cell division, and inhibiting its function. This leads to the disruption of the microtubule network, which is required for cell division, and ultimately results in cell death.

属性

分子式

C19H17N3O3S2

分子量

399.5 g/mol

IUPAC 名称

methyl 4-(4-methylphenyl)-8-oxo-9-phenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate

InChI

InChI=1S/C19H17N3O3S2/c1-13-8-10-15(11-9-13)22-19(27-17(20-22)18(24)25-2)21(16(23)12-26-19)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3

InChI 键

ANINUUGHPNZRRV-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)OC

规范 SMILES

CC1=CC=C(C=C1)N2C3(N(C(=O)CS3)C4=CC=CC=C4)SC(=N2)C(=O)OC

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。